molecular formula C8H11Cl2NO B068457 (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride CAS No. 169032-01-3

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B068457
CAS No.: 169032-01-3
M. Wt: 208.08 g/mol
InChI Key: KEYKAIIHCHCFEO-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a chemical compound with a chiral center, making it an enantiomerically pure substance

Scientific Research Applications

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is utilized in several scientific research areas:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of secondary amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    2-amino-1-(3-chlorophenyl)ethanol: The non-hydrochloride form, which may have different solubility and stability characteristics.

    3-chlorophenylethylamine:

Uniqueness

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is unique due to its chiral nature, which can lead to specific interactions with biological targets. This enantiomeric purity can result in distinct pharmacological effects compared to its racemic mixture or other related compounds.

Properties

IUPAC Name

(1R)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKAIIHCHCFEO-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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